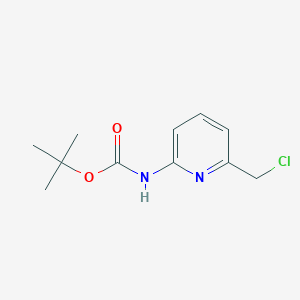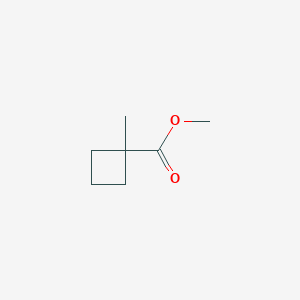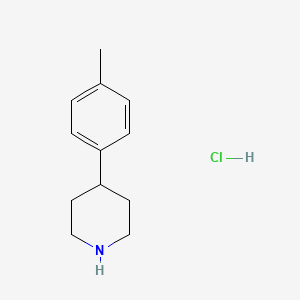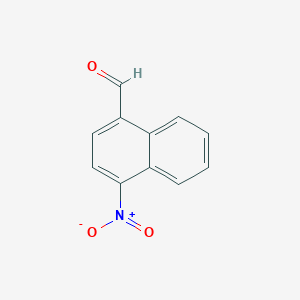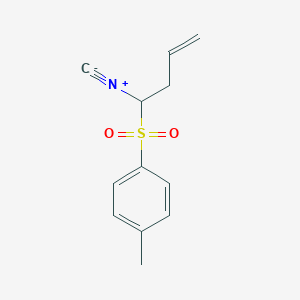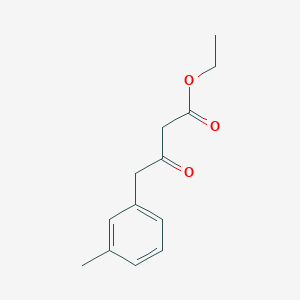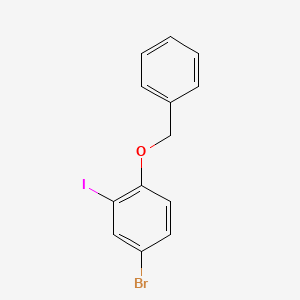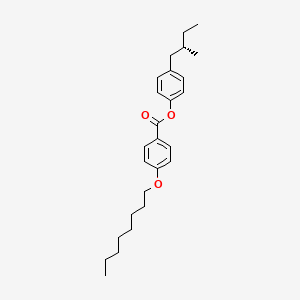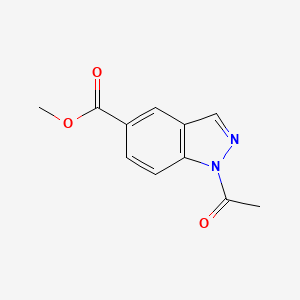
Methyl-1-Acetyl-1H-Indazol-5-carboxylat
Übersicht
Beschreibung
Methyl 1-acetyl-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-acetyl-1H-indazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-acetyl-1H-indazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Methyl-1-Acetyl-1H-Indazol-5-carboxylat: ist eine Verbindung, die aufgrund der Prominenz des Indazol-Moleküls in pharmakologisch aktiven Verbindungen in der medizinischen Chemie untersucht wurde . Indazol-Derivate sind für ihre breite Palette an medizinischen Anwendungen bekannt, darunter blutdrucksenkende, krebshemmende, antidepressive, entzündungshemmende und antibakterielle Eigenschaften . Diese Verbindung könnte ein wichtiges Zwischenprodukt bei der Synthese neuer Medikamente mit diesen therapeutischen Wirkungen sein.
Landwirtschaft
In der Landwirtschaft wurden Indazol-Derivate auf ihre entzündungshemmenden Wirkungen untersucht, die in der Veterinärmedizin von Vorteil sein könnten . Das Potenzial der Verbindung zur Entwicklung neuer Agrochemikalien zum Schutz von Nutzpflanzen vor Krankheiten oder Schädlingen ist ein Bereich der laufenden Forschung.
Materialwissenschaft
This compound: kann als Vorläufer bei der Synthese neuer Materialien dienen. Sein Strukturmotiv ist aufgrund der Stabilität und der elektronischen Eigenschaften des Indazol-Ringsystems nützlich für die Entwicklung organischer Halbleiter und anderer elektronischer Materialien .
Umweltwissenschaften
Die Umweltanwendungen dieser Verbindung könnten die Entwicklung von Sensoren oder Indikatoren für die Umweltüberwachung umfassen. Der Indazol-Kern kann mit verschiedenen Substanzen interagieren, was möglicherweise die Erkennung von Schadstoffen oder Toxinen ermöglicht .
Biochemie
In der Biochemie könnte die Rolle der Verbindung auf Enzyminhibitionsstudien ausgeweitet werden. Indazol-Derivate sind bekanntermaßen als Inhibitoren für bestimmte Enzyme wirksam, was für das Verständnis metabolischer Pfade und die Entwicklung von Medikamenten zur gezielten Beeinflussung spezifischer biochemischer Reaktionen von entscheidender Bedeutung ist .
Pharmakologie
Die pharmakologische Bedeutung von This compound liegt in seinem Potenzial, zu Verbindungen modifiziert zu werden, die biologische Zielstrukturen modulieren können. Es könnte zur Entwicklung neuer pharmakologischer Wirkstoffe mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen führen .
Analytische Chemie
Diese Verbindung kann in der analytischen Chemie als Standard- oder Referenzverbindung in der Chromatographie und Massenspektrometrie verwendet werden. Seine klar definierte Struktur und seine Eigenschaften machen ihn für die Methodenentwicklung und Kalibrierung geeignet .
Chemieingenieurwesen
Im Chemieingenieurwesen könnte This compound an Prozessoptimierungsstudien beteiligt sein. Seine Synthese- und Reinigungsprozesse können verfeinert werden, um die Ausbeute und Skalierbarkeit zu verbessern, was für industrielle Anwendungen unerlässlich ist .
Wirkmechanismus
Target of Action
Methyl 1-acetyl-1H-indazole-5-carboxylate is a derivative of indazole . Indazoles are a significant heterocyclic system in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indazole derivatives have been known to interact with various targets, leading to changes in cellular processes . The specific interactions of Methyl 1-acetyl-1H-indazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Indazole derivatives have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Indazole derivatives have been known to exhibit various biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
methyl 1-acetylindazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZJFHDPNVMBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626665 | |
| Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239075-26-4 | |
| Record name | 1H-Indazole-5-carboxylic acid, 1-acetyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239075-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-acetyl-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


